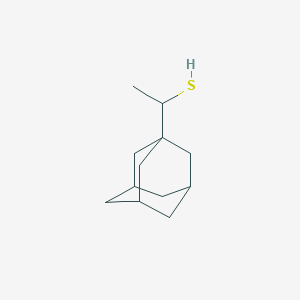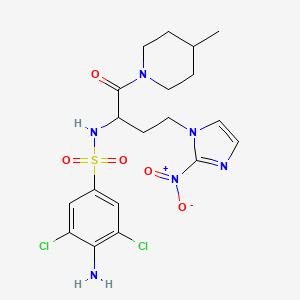![molecular formula C13H24N2O3 B13337431 Rel-tert-butyl (2R,3aR,7aS)-2-(hydroxymethyl)octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13337431.png)
Rel-tert-butyl (2R,3aR,7aS)-2-(hydroxymethyl)octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-tert-butyl (2R,3aR,7aS)-2-(hydroxymethyl)octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a complex organic compound that belongs to the class of pyrrolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-tert-butyl (2R,3aR,7aS)-2-(hydroxymethyl)octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:
- Formation of the pyrrolopyridine core through cyclization reactions.
- Introduction of the hydroxymethyl group via reduction or substitution reactions.
- Protection and deprotection steps to ensure the correct functional groups are in place.
- Final esterification to introduce the tert-butyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
- Use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
- Scale-up of the reaction in batch or continuous flow reactors.
- Implementation of purification techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Rel-tert-butyl (2R,3aR,7aS)-2-(hydroxymethyl)octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Reduction of the pyrrolopyridine ring to form more saturated derivatives.
Substitution: Introduction of different functional groups at specific positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield carboxylic acids or ketones.
- Reduction may produce alcohols or alkanes.
- Substitution may result in halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-viral properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Rel-tert-butyl (2R,3aR,7aS)-2-(hydroxymethyl)octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Rel-tert-butyl (2R,3aR,7aS)-2-(hydroxymethyl)octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate can be compared with other pyrrolopyridine derivatives:
Similar Compounds: Pyrrolopyridine, pyrrolopyrimidine, pyrrolopyrazine.
Uniqueness: The presence of the tert-butyl carboxylate and hydroxymethyl groups may confer unique chemical and biological properties, such as increased stability or enhanced biological activity.
Properties
Molecular Formula |
C13H24N2O3 |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl (2R,3aR,7aS)-2-(hydroxymethyl)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(17)15-10(8-16)6-9-7-14-5-4-11(9)15/h9-11,14,16H,4-8H2,1-3H3/t9-,10-,11+/m1/s1 |
InChI Key |
SWGIRVLCHJRSDD-MXWKQRLJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CCNC[C@H]2C[C@@H]1CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCNCC2CC1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B13337353.png)



![3-Azabicyclo[3.1.1]heptan-1-ol](/img/structure/B13337362.png)


![6-Bromo-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13337374.png)

![4-(bromomethyl)-1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole](/img/structure/B13337405.png)
![N-(4-chloro-3-fluoro-phenyl)-N'-[(1R,2R)-2-(guanidinomethyl)-5-(methylaminomethyl)indan-1-yl]oxamide](/img/structure/B13337413.png)



